REACTION_CXSMILES
|
[C:1]1([N:7]([CH2:19][CH2:20][C:21]#[N:22])[C:8]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][C:9]=2[N+:16]([O-])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>O1CCCC1.[C].[Pd]>[C:1]1([N:7]([CH2:19][CH2:20][C:21]#[N:22])[C:8]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][C:9]=2[NH2:16])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3|
|
Name
|
N-Phenyl-N-(2-cyanoethyl)-2-nitro-4-methoxyaniline
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Quantity
|
39.5 g
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)N(C1=C(C=C(C=C1)OC)[N+](=O)[O-])CCC#N
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Name
|
|
Quantity
|
200 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
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palladium carbon
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Quantity
|
4 g
|
Type
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catalyst
|
Smiles
|
[C].[Pd]
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Type
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CUSTOM
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Details
|
the mixture was stirred for 9 hours under hydrogen atmosphere
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Palladium carbon was removed by filtration
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated under reduced pressure
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Reaction Time |
9 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N(C1=C(C=C(C=C1)OC)N)CCC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.6 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |